1-(Prop-2-en-1-yl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using appropriate nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can be compared with other piperazine derivatives, such as:
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine: Similar in structure but with an acetyl group instead of an allyl group.
1-Allyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine: Differing in the position of methyl groups on the phenyl ring.
The uniqueness of 1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H24N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-prop-2-enyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H24N2O2S/c1-5-6-17-7-9-18(10-8-17)21(19,20)16-12-14(3)13(2)11-15(16)4/h5,11-12H,1,6-10H2,2-4H3 |
InChI Key |
YCYZZRLLQNCIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC=C)C |
Origin of Product |
United States |
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